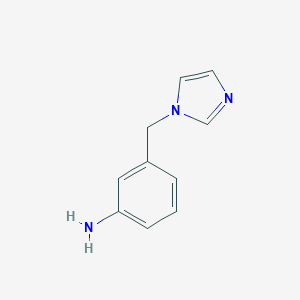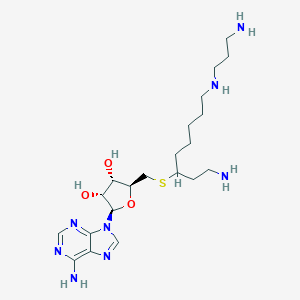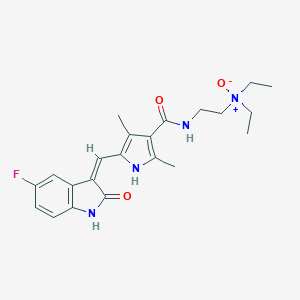
舒尼替尼 N-氧化物
描述
Sunitinib N-oxide is a derivative of Sunitinib, which is a potent anti-cancer drug that acts as a VEGFR-2 inhibitor . It has the molecular formula C22 H27 F N4 O3 and a molecular weight of 414.47 .
Synthesis Analysis
Sunitinib and its derivatives can be synthesized through a multi-step process involving cyclization, hydrolysis, decarboxylation, formylation, and condensation . An improved synthesis method has been developed that uses a solvent-free decarboxylation process, which significantly improves the synthesis process of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, an important intermediate .Molecular Structure Analysis
The molecular structure of Sunitinib N-oxide is characterized by its molecular formula C22 H27 F N4 O3 . A novel copper (II)-sunitinib complex, CuSun, has been synthesized and characterized in solid state and in solution by different methods such as DFT, FTIR, Raman, UV-vis, EPR, NMR, etc .Chemical Reactions Analysis
Sunitinib N-oxide has been found to be involved in various chemical reactions. For instance, it has been found to be thoroughly separated from impurities including E-isomer, sunitinib N-oxide and impurity B with a retention factor (RF) of 0.35±0.02 .科学研究应用
Neuroprotection
Sunitinib has been found to produce a neuroprotective effect by inhibiting Nitric Oxide overproduction . This could potentially be used in the treatment of neurodegenerative diseases where neuronal death is a major concern .
Cancer Therapy
Sunitinib is an inhibitor of multiple receptor tyrosine kinases (RTKs) and is used for cancer therapy . It has shown promise in the treatment of metastatic renal cell carcinoma (RCC), one of the key drugs for treating RCC .
Neuronal Survival
Research has shown that treatment of neuronal cultures with Sunitinib can cause a dose-dependent increase in cell survival and decrease in neuronal cell death . This suggests potential applications in conditions where neuronal survival is compromised.
Inhibition of Nitric Oxide Synthase
Sunitinib has been found to inhibit nitric oxide synthase (NOS), an enzyme that produces nitric oxide . This could have potential applications in conditions where nitric oxide production is detrimental.
Drug Development
Sunitinib has been used as a case study in drug development, providing insights into the total patient burden associated with clinical development and where burdens fall most heavily during a drug development program .
Exploration of New Indications
Due to its multi-targeted nature, there has been a high level of indication exploration for Sunitinib . This means it could potentially be used to treat a variety of conditions beyond those it is currently approved for.
作用机制
Target of Action
Sunitinib is a small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor . It targets multiple RTKs, including all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R). Sunitinib also inhibits KIT (CD117), the RTK that drives the majority of gastrointestinal stromal tumors (GISTs). In addition, sunitinib inhibits other RTKs including RET, CSF-1R, and flt3 .
Mode of Action
Sunitinib inhibits cellular signaling by targeting multiple RTKs . These RTKs are implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer . By inhibiting these RTKs, sunitinib disrupts the signaling pathways that promote tumor growth and metastasis.
Biochemical Pathways
Sunitinib is metabolized in vitro by liver microsomes from various species. The main metabolic pathways are N-de-ethylation and hydroxylation of indolylidene/dimethylpyrrole . N-deethylation of sunitinib forms the active metabolite SU12662 . Another metabolite, SU12487, is an N-oxide metabolite of sunitinib .
Pharmacokinetics
Sunitinib is moderately metabolized in all species evaluated. The N-desethyl metabolite, SU12662, was the primary metabolite identified in the majority of species with minor quantities of the N-oxide metabolite, SU12487 . After oral administration, plasma concentration of sunitinib and total radioactivity peaked from 3 to 8 hours. Plasma terminal elimination half-lives of sunitinib were 8 hours in rats, 17 hours in monkeys, and 51 hours in humans . The majority of radioactivity was excreted to the feces with a smaller fraction of radioactivity excreted to urine in all three species .
Result of Action
Sunitinib has been found to prevent low-potassium-induced neuronal apoptosis in cerebellar granule neurons (CGNs) and MPP±induced neuronal death in SH-SY5Y cells . It has also been found to protect JIMT-1 breast cancer cells against natural killer cell-mediated cytotoxicity .
Action Environment
The action of sunitinib can be influenced by environmental factors. For instance, the metabolism of sunitinib can vary depending on the species and the specific conditions of the liver microsomes . Furthermore, the efficacy and stability of sunitinib can be affected by factors such as the presence of other drugs, the patient’s health status, and genetic factors .
未来方向
Research into Sunitinib N-oxide is ongoing. One study developed a method for quantifying Sunitinib N-oxide in human serum, which could help in understanding its effects in humans and contribute to the elucidation of the adverse drug reactions associated with Sunitinib . Another study found that Sunitinib enhances neuronal survival in vitro, suggesting potential applications in the treatment of central nervous system diseases where neuronal injury is prominent .
属性
IUPAC Name |
N,N-diethyl-2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O3/c1-5-27(30,6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCVCKYIYMUMFC-ATVHPVEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+](CC)(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
356068-99-0 | |
| Record name | Sunitinib N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUNITINIB N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ2R9A2TLL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



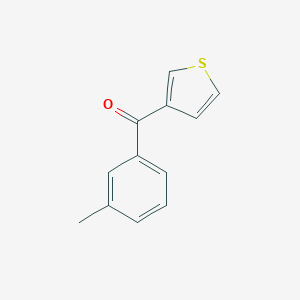




![Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B45397.png)
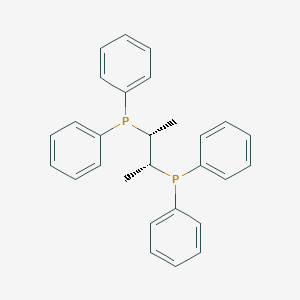
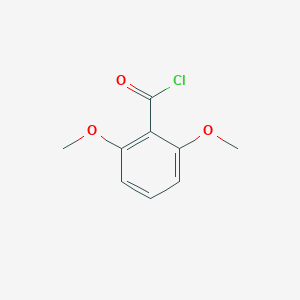
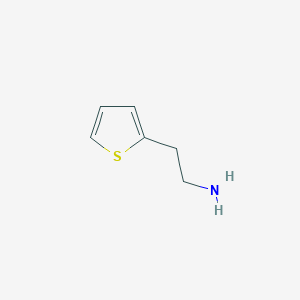
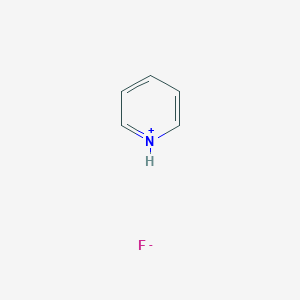
![6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B45407.png)
